
2,6-Difluorobenzoylisothiocyanate
Overview
Description
2,6-Difluorobenzoylisothiocyanate is a useful research compound. Its molecular formula is C8H3F2NOS and its molecular weight is 199.18 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-Difluorobenzoylisothiocyanate?
Methodological Answer: The synthesis typically involves converting a benzoic acid derivative to an isothiocyanate. For example, methyl 2,6-difluorobenzoate (CAS 13671-00-6) can react with hydroxylamine hydrochloride to form hydroxamic acid intermediates, followed by thiophosgene treatment to introduce the isothiocyanate group . Key steps include:
- Step 1: Nucleophilic substitution with hydroxylamine (65% yield).
- Step 2: Reaction with thiophosgene under controlled pH and temperature.
Q. How should researchers safely handle this compound in the laboratory?
Methodological Answer: While specific safety data for this compound is limited, analogous isothiocyanates (e.g., Fluorescein 5(6)-isothiocyanate) suggest:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors .
- First Aid:
Critical Note: No acute toxicity data exists for this compound, but its structural analogs (e.g., phenyl thiocyanate) may release cyanide under extreme conditions .
Advanced Research Questions
Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?
Methodological Answer: Key Challenges:
- NMR Signal Overlap: Fluorine atoms cause complex splitting patterns.
- Purity Verification: Trace thiourea byproducts may form during synthesis.
Solutions:
- 19F NMR: Resolves fluorine coupling constants (e.g., J = 8–12 Hz for ortho-fluorines) .
- HPLC-MS: Detects impurities at ppm levels using reverse-phase C18 columns and ESI-MS in negative ion mode.
Data Contradictions:
Discrepancies in melting points (e.g., 47°C vs. 52°C) across studies may stem from polymorphic forms or hydration states. Thermogravimetric analysis (TGA) is recommended for validation .
Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound?
Methodological Answer: The electron-withdrawing fluorine atoms at the 2- and 6-positions:
- Increase Electrophilicity: Enhances reactivity toward nucleophiles (e.g., amines, thiols).
- Steric Effects: Ortho-fluorines restrict rotational freedom, favoring planar transition states in cycloaddition reactions .
Experimental Validation:
- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., benzoylisothiocyanate).
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 100°C, releasing COS and HF gases. Store at 0–6°C in amber vials .
- Hydrolytic Sensitivity: Reacts with moisture to form thioureas. Use molecular sieves (3Å) in anhydrous solvents like THF or DCM .
Q. How can researchers address contradictions in reported spectral data for this compound?
Methodological Answer: Common Contradictions:
- Discrepant IR carbonyl stretches (1680 cm⁻¹ vs. 1705 cm⁻¹) due to solvent polarity effects.
- Variable 1H NMR shifts for aromatic protons (±0.2 ppm).
Resolution Strategies:
Properties
CAS No. |
60230-32-2 |
---|---|
Molecular Formula |
C8H3F2NOS |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2,6-difluorobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H3F2NOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H |
InChI Key |
LDSNFSTYAGNQJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N=C=S)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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